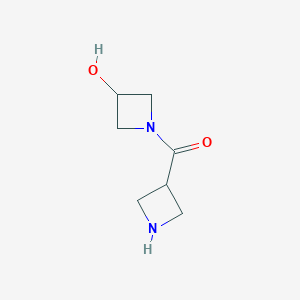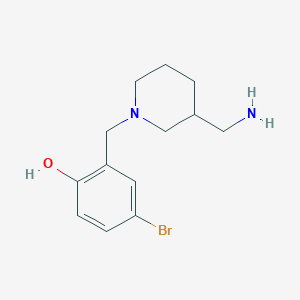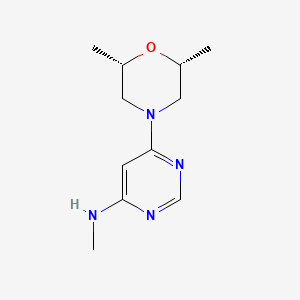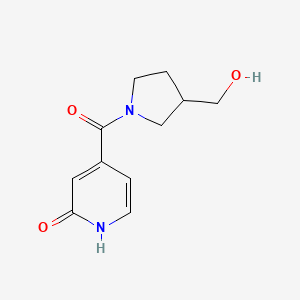
2-(4-(Difluoromethyl)phenoxy)acetic acid
Übersicht
Beschreibung
2-(4-(Difluoromethyl)phenoxy)acetic acid is a chemical compound with the molecular formula C9H8F2O3 . It is a derivative of phenoxyacetic acid, which is used in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of the novel linker 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid was achieved in 29% yield over seven steps, using nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps .Molecular Structure Analysis
The molecular structure of 2-(4-(Difluoromethyl)phenoxy)acetic acid can be analyzed using various techniques. For instance, a similar compound, 2-(4-fluorophenoxy)acetic acid, was synthesized and its crystal structure was elucidated using Hirshfeld surface analysis, 3D energy frameworks, and DFT studies .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Applications
Phenoxy acetic acid derivatives, including structures similar to 2-(4-(Difluoromethyl)phenoxy)acetic acid, have been synthesized and evaluated for antimycobacterial activities. Studies indicate that these derivatives exhibit potential activity against Mycobacterium tuberculosis, suggesting their relevance in the treatment of tuberculosis and related infections (Yar, Siddiqui, & Ali, 2006) (Shaharyar, Siddiqui, & Ali, 2006).
Agricultural Applications
Phenoxy herbicides like 2,4-dichlorophenoxyacetic acid, related to phenoxy acetic acid derivatives, have been extensively used in agriculture for weed control. The compound's effectiveness in selectively controlling dicot weeds, including wild radish, in agricultural fields highlights its importance in farming and crop management practices (Jugulam, Walsh, & Hall, 2014).
Environmental and Water Treatment
Derivatives of phenoxy acetic acid have been the focus of environmental studies, particularly in water treatment processes. For instance, the degradation and mineralization of chlorinated phenoxy acids like 2,4-dichlorophenoxyacetic acid in aqueous solutions have been optimized to ensure environmental protection. The study emphasizes the importance of these compounds in advanced oxidation processes for the remediation of contaminated water (Mehralipour & Kermani, 2021).
Material Science
Phenoxy acetic acid derivatives have also been explored in material science. For example, the adsorption behavior of 2,4-dichlorophenoxyacetic acid on granular activated carbon has been studied, demonstrating its potential in the field of adsorption technology for environmental cleanup (Aksu & Kabasakal, 2004).
Eigenschaften
IUPAC Name |
2-[4-(difluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)6-1-3-7(4-2-6)14-5-8(12)13/h1-4,9H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHXSQILYBHJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Difluoromethyl)phenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)









